1-Oxaspiro[3.3]heptane-6-carboxylic acid

Synthetic methodology Building block scalability Process chemistry

Lead-like library synthesis often suffers from flat, achiral building blocks that degrade F(sp³) and solubility. 1-Oxaspiro[3.3]heptane-6-carboxylic acid directly addresses this bottleneck. - F(sp³)=0.65 vs. ZINC avg. 0.33, boosting 3D diversity. - Orthogonal exit vectors mimic 3-substituted tetrahydro-2H-pyrans for scaffold-hopping. - Room-temperature stability (>1 year) ensures reliable heated amide couplings (e.g., HATU/DIPEA at 50-60°C) without lactone isomerization.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
Cat. No. B13622148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[3.3]heptane-6-carboxylic acid
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC1COC12CC(C2)C(=O)O
InChIInChI=1S/C7H10O3/c8-6(9)5-3-7(4-5)1-2-10-7/h5H,1-4H2,(H,8,9)
InChIKeySEGJRCNWCHSKLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxaspiro[3.3]heptane-6-carboxylic Acid: A Structurally Differentiated Spirocyclic Oxetane Building Block for Procurement and Lead Optimization


1-Oxaspiro[3.3]heptane-6-carboxylic acid (CAS 2731014-69-8, C₇H₁₀O₃, MW 142.15) is a spirocyclic building block that fuses an oxetane ring to a cyclobutane ring via a shared quaternary carbon, with the carboxylic acid functionality positioned at the 6-position of the cyclobutane [1]. The compound belongs to the 1-oxaspiro[3.3]heptane family, distinguished by an oxygen atom adjacent to the spiro center—a regiochemical arrangement that produces a distinct exit vector geometry compared to the more common 2-oxaspiro[3.3]heptane constitutional isomer [2]. First synthesized at decagram scale in 2023, this scaffold populates underexplored three-dimensional chemical space and has been computationally validated as a high-propensity source of lead-like molecules [1].

Why Generic Substitution Fails for 1-Oxaspiro[3.3]heptane-6-carboxylic Acid: The Quantitative Case Against In-Class Interchangeability


Substituting 1-oxaspiro[3.3]heptane-6-carboxylic acid with its constitutional isomer 2-oxaspiro[3.3]heptane-6-carboxylic acid, the all-carbon spiro[3.3]heptane analogue, or a simple oxetane-3-carboxylic acid is not equivalent from either a synthetic or pharmacological perspective. The oxygen placement adjacent to the spiro center in the 1-oxa isomer produces orthogonal exit vectors that mimic 3-substituted tetrahydro-2H-pyrans, whereas the 2-oxa isomer lacks this specific bioisosteric relationship [1]. The spirocyclic architecture confers room-temperature storage stability that simple oxetane-carboxylic acids—which undergo 20–70% lactone isomerization during standard workup—cannot match [2]. Furthermore, virtual library analysis demonstrates that 1-oxaspiro[3.3]heptane-derived compounds populate lead-like chemical space with an average F(sp³) of 0.65, substantially exceeding the ZINC database average of 0.33, meaning generic replacement with flatter analogues predictably degrades three-dimensionality and downstream developability [3].

Quantitative Differentiation Evidence for 1-Oxaspiro[3.3]heptane-6-carboxylic Acid: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Decagram-Scale Synthetic Accessibility vs. 2-Oxaspiro[3.3]heptane Isomer: The First Reported Multigram Route

1-Oxaspiro[3.3]heptane-6-carboxylic acid is accessible via the first reported decagram-scale synthetic route, delivering up to 167 g of final building block in 6–13 operationally simple steps from inexpensive 3-oxocyclobutane-1-carboxylic acid [1]. In contrast, the constitutional isomer 2-oxaspiro[3.3]heptane-6-carboxylic acid (CAS 889944-54-1) has historically relied on 3,3-bis(bromomethyl)oxetane-based routes that limit substituent incorporation around the spirocyclic motif, and access to diverse 6-functionalized derivatives of the 2-oxa isomer remains synthetically constrained [2]. The 2025 review explicitly notes that 1-oxaspiro[3.3]heptanes are 'relatively underexplored in the academic literature—both in terms of medicinal exploration, and availability of synthetic methodology' compared to their 2-oxa counterparts, making this scalable route a meaningful procurement differentiator [2].

Synthetic methodology Building block scalability Process chemistry

Lead-Like Chemical Space Population: 60% Lead-Likeness Rate with F(sp³) = 0.65 vs. ZINC Database Baseline

Virtual library enumeration using LLAMA software on six 6-functionalized 1-oxaspiro[3.3]heptane building blocks (including the 6-carboxylic acid) generated 560 compounds, with 60% falling within lead-like space (MW < 350; cLogP < 3) and a mean lead-likeness index of 1.28 [1]. The average fraction of sp³-hybridized carbons, F(sp³), was 0.65, which is significantly higher than the random ZINC database molecule average of 0.33—a 1.97-fold increase [1]. For comparison, the all-carbon spiro[3.3]heptane-2-carboxylic acid (CAS 28114-87-6) has a computed XLogP3 of 1.8 and TPSA of 37.3 Ų [2], while the 1-oxaspiro[3.3]heptane scaffold incorporates the polar oxetane oxygen, which is documented to increase aqueous solubility by a factor of 4 to more than 4000 when replacing gem-dimethyl groups in drug-like molecules [3]. This indicates that the 1-oxa spiro scaffold provides both higher F(sp³) and polarity advantages over the all-carbon spiro analogue.

Lead-likeness F(sp3) analysis Virtual library enumeration Drug discovery

Room-Temperature Storage Stability: Spirocyclic Oxetane Acids Resist Isomerization vs. 20–70% Lactone Formation in Simple Oxetane-Carboxylic Acids

A systematic 2022 study revealed that many simple oxetane-carboxylic acids are intrinsically unstable, isomerizing to lactones during storage at room temperature or under slight heating [1]. In standard saponification workups, 20–70% lactone formation was observed for non-spirocyclic oxetane-carboxylic acids during solvent evaporation at ~40 °C [1]. Critically, acids possessing a 'polycyclic conformationally rigid core' (exemplified by compound 10a in the study) remained stable at room temperature for over one year with no observable decomposition by ¹H NMR [1]. 1-Oxaspiro[3.3]heptane-6-carboxylic acid, with its spirocyclic fusion of oxetane and cyclobutane rings, falls into this stability-conferring structural class. Simple oxetane-3-carboxylic acid (CAS 114012-41-8, predicted pKa 3.88) lacks this conformational rigidification and is explicitly noted for its instability and tendency to isomerize into lactones under standard conditions .

Chemical stability Oxetane-carboxylic acid isomerization Storage and handling Building block reliability

Distinct Bioisosteric Exit Vector Geometry: 1-Oxaspiro Mimics 3-Substituted Tetrahydro-2H-pyrans vs. 2-Oxaspiro Isomer Applications

The 2025 comprehensive review on strained spiro heterocycles identifies 1-oxaspiro[3.3]heptane as a potential bioisostere of 3-substituted tetrahydro-2H-pyrans, a motif present in bioactive compounds such as the renin inhibitor VTP-27999 [1]. This bioisosteric relationship is unique to the 1-oxa regioisomer and does not apply to the 2-oxaspiro[3.3]heptane isomer, which is instead employed in distinct therapeutic contexts (e.g., TDO2 inhibitors) [1]. The oxygen placement at the 1-position neighboring the spiro center generates exit vectors that are orthogonal to those produced by the 2-oxa isomer, where the oxygen is distal to the spiro junction [1]. This geometric distinction translates to different accessible chemical space: 1-oxaspiro[3.3]heptane-derived compounds can address targets requiring tetrahydropyran-mimetic geometry that 2-oxaspiro building blocks cannot access.

Bioisosterism Exit vector geometry Scaffold hopping Medicinal chemistry

Underexplored Intellectual Property Space: 1-Oxaspiro[3.3]heptanes vs. Extensively Patented 2-Oxaspiro and Azaspiro Analogues

The 2025 review explicitly states that 1-oxaspiro[3.3]heptanes are 'relatively underexplored in the academic literature—both in terms of medicinal exploration, and availability of synthetic methodology' [1]. This contrasts sharply with the 2-oxaspiro[3.3]heptane scaffold, which has established therapeutic applications (e.g., TDO2 inhibitors) and the 2,6-diazaspiro[3.3]heptane scaffold, which has been incorporated into Olaparib analogues with demonstrated target selectivity improvements and reduced off-mechanism cytotoxicity [1]. The 1-azaspiro[3.3]heptane analogues have also undergone biological evaluation showing similar basicity, solubility, and lipophilicity compared to their 2-aza isomers, confirming that the regioisomeric position of the heteroatom significantly influences patentability [1]. The limited prior art for 1-oxaspiro[3.3]heptane-6-carboxylic acid specifically means composition-of-matter claims derived from this building block face a less crowded IP landscape.

Patent landscape Intellectual property Chemical space novelty Freedom to operate

Computationally Predicted Property Differentiation: LogP and TPSA Comparison vs. All-Carbon Spiro[3.3]heptane Carboxylic Acid

1-Oxaspiro[3.3]heptane-6-carboxylic acid (MW 142.15, C₇H₁₀O₃) incorporates a polar oxetane oxygen absent in the all-carbon spiro[3.3]heptane-2-carboxylic acid (MW 140.18, C₈H₁₂O₂, CAS 28114-87-6) [1]. The all-carbon analogue has a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 37.3 Ų [1]. Incorporation of the oxygen atom into spirocyclic scaffolds has been shown to increase aqueous solubility by up to 40-fold and lower lipophilicity compared to all-carbon analogues [2]. For the specific comparison, the 2-oxaspiro[3.3]heptane-6-carboxylic acid isomer (CAS 889944-54-1) has a reported predicted LogP of 0.49760 and TPSA of 46.53 Ų from computational sources [3]. While direct experimental LogP/logD data for the 1-oxa isomer are not yet published, the structural analogy permits the inference that the 1-oxa isomer provides significantly reduced lipophilicity and increased polarity relative to the all-carbon spiro analogue, with regioisomer-specific differences in hydrogen-bonding geometry versus the 2-oxa isomer.

Physicochemical properties Lipophilicity Polar surface area Drug-likeness

Optimal Procurement and Deployment Scenarios for 1-Oxaspiro[3.3]heptane-6-carboxylic Acid Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Carboxylic Acid Bioisostere Replacement with Enhanced Solubility and Reduced Lipophilicity

When a lead series suffers from high LogP (e.g., XLogP3 > 3) or poor aqueous solubility, replacing a benzoic acid or all-carbon spiro carboxylic acid with 1-oxaspiro[3.3]heptane-6-carboxylic acid introduces the polar oxetane oxygen, which class-level evidence shows can reduce LogP by ≥1.3 units and increase solubility by up to 40-fold relative to all-carbon spiro analogues [1]. The compound's 60% lead-like library generation rate and F(sp³) of 0.65 further ensure that derived amides and esters maintain favorable developability profiles, unlike flatter aromatic acid replacements that risk degrading three-dimensionality [2].

Fragment-Based Drug Discovery (FBDD) Library Design Targeting Aspartyl Protease or Tetrahydropyran-Binding Sites

1-Oxaspiro[3.3]heptane-6-carboxylic acid serves as a scaffold-hopping entry point to mimic 3-substituted tetrahydro-2H-pyrans—a motif validated in renin inhibitors such as VTP-27999 [1]. The orthogonal exit vector geometry of the 1-oxa isomer, distinct from the 2-oxa isomer, directs the carboxylic acid functionality into a spatial orientation complementary to tetrahydropyran-binding pockets. Fragment libraries constructed from this building block specifically probe chemical space inaccessible to 2-oxaspiro[3.3]heptane-based fragments, providing a competitive advantage in screening campaigns against this target class [1].

Patent-Aware Medicinal Chemistry Campaigns Seeking Freedom to Operate in Spirocyclic Chemical Space

For organizations prioritizing novel IP generation, 1-oxaspiro[3.3]heptane-6-carboxylic acid offers entry into a scaffold family explicitly described as 'relatively underexplored' compared to heavily patented 2-oxaspiro and 2,6-diazaspiro[3.3]heptane analogues [1]. The compound's only recently established (2023) decagram-scale synthetic route means that composition-of-matter claims based on this building block face significantly less prior art than those derived from more established spirocyclic scaffolds, enhancing patent prosecution success probability and portfolio differentiation [2].

High-Temperature Amide Coupling and Library Synthesis Requiring Thermally Robust Building Blocks

Unlike simple oxetane-carboxylic acids that undergo 20–70% lactone isomerization during standard workup at ~40 °C, the spirocyclic conformational rigidification of 1-oxaspiro[3.3]heptane-6-carboxylic acid confers room-temperature stability exceeding one year [1]. This stability enables reliable use in heated amide coupling reactions (e.g., HATU/DIPEA at 50–60 °C, or microwave-assisted protocols) where simpler oxetane acids would be consumed by competing isomerization pathways, improving reaction yields and reducing purification burden in parallel synthesis workflows [1].

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